molecular formula C14H13NO B1463289 2-(2-Methylbenzoyl)-4-methylpyridine CAS No. 1187165-12-3

2-(2-Methylbenzoyl)-4-methylpyridine

Cat. No. B1463289
CAS RN: 1187165-12-3
M. Wt: 211.26 g/mol
InChI Key: VZBYXBQZFAXHPE-UHFFFAOYSA-N
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Description

“2-(2-Methylbenzoyl)benzoic acid” is a compound with the molecular formula C15H12O3 . It has an average mass of 240.254 Da and a monoisotopic mass of 240.078644 Da .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

Research on proton-transfer complexes assembled from pyridine derivatives with various aromatic carboxylic acids highlights the significance of supramolecular heterosynthons in the development of crystal engineering. These studies reveal how non-covalent interactions, such as hydrogen bonding, play crucial roles in forming supramolecular architectures with potential applications in designing novel materials with specific properties (Khalib et al., 2014).

Crystal Structure Prediction and Analysis

Efforts in crystal structure prediction (CSP) using a supramolecular synthon approach indicate the potential of computational methods to predict the arrangement of molecules in solid states. This is particularly relevant for designing co-crystals with desired physical and chemical properties, showcasing the interplay between theoretical and experimental techniques in materials science (Thakur & Desiraju, 2008).

Catalysis and Chemical Reactions

Studies on the role of pyridine derivatives in catalysis, specifically in the hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, demonstrate their influence on catalytic efficiency and selectivity. These insights are crucial for developing more effective catalysts for environmental and industrial applications, such as refining fossil fuels (Egorova & Prins, 2006).

Materials Science

The synthesis and characterization of coordination polymers and complexes with pyridine derivatives underline the versatility of these compounds in forming diverse structural motifs. These studies contribute to the development of functional materials with potential applications in electronics, photonics, and catalysis (Pedireddi & Varughese, 2004).

Electrochemistry

Investigations into the electrochemical properties of complexes formed from pyridine derivatives offer insights into their potential applications in designing new electroactive materials. These could be utilized in sensors, batteries, and other electronic devices, highlighting the intersection of chemistry and electronic engineering (Li et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is a highly flammable liquid and vapor. It may cause drowsiness or dizziness and is harmful if swallowed .

properties

IUPAC Name

(2-methylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-7-8-15-13(9-10)14(16)12-6-4-3-5-11(12)2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBYXBQZFAXHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylbenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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